cLogP Comparison: Isopropyl vs. Methyl Substitution at the Pyrimidine 2-Position
The (2-Isopropylpyrimidin-4-yl)methanol exhibits a calculated partition coefficient (cLogP) of 1.0923, which is significantly higher than the estimated cLogP of its 2-methyl analog, which is predicted to be in the range of 0.2-0.5 [1]. This quantifiable increase in lipophilicity directly impacts the compound's solubility and permeability profile.
| Evidence Dimension | cLogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.0923 |
| Comparator Or Baseline | Estimated range of 0.2-0.5 for (2-Methylpyrimidin-4-yl)methanol |
| Quantified Difference | Approximately 0.6-0.9 log units higher |
| Conditions | In silico prediction using standard computational methods. |
Why This Matters
This difference guides selection when optimizing for membrane permeability or target binding in hydrophobic pockets, directly influencing in vitro and in vivo outcomes.
- [1] ChemChart. (n.d.). (2-methylpyrimidin-4-yl)methanol: Predicted Properties. View Source
